Phyllanthimide

Description

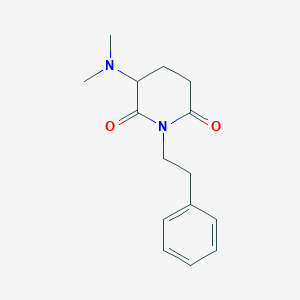

Structure

3D Structure

Properties

CAS No. |

116174-65-3 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(2-phenylethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C15H20N2O2/c1-16(2)13-8-9-14(18)17(15(13)19)11-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

InChI Key |

ALIBGDLGPQIBDM-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |

Synonyms |

phyllanthimide |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

The isolation and structural characterization of Phyllanthimide involve a systematic approach that begins with the extraction from its natural source and culminates in the detailed analysis of its molecular architecture through various spectroscopic methods.

Extraction and Isolation Techniques from Botanical Sources

The initial step in obtaining this compound is the careful extraction and purification from the plant material.

This compound is an alkaloid naturally found in Phyllanthus sellowianus, a plant belonging to the Euphorbiaceae family. nih.govnih.gov This plant is known to produce a variety of secondary metabolites, including alkaloids, which are nitrogen-containing organic compounds often exhibiting physiological activity. The isolation of this compound is a key step in the chemical investigation of this plant species.

Following the initial extraction of plant material, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of other plant constituents. petsd.orgnih.govscirp.orgtaylorfrancis.com While the specific details of the chromatographic separation of this compound are not extensively documented in the available literature, the general approach for isolating alkaloids from plant extracts typically involves column chromatography. scirp.org This technique utilizes a stationary phase, such as silica gel or alumina, packed into a column. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation is achieved based on the differential affinities of the components of the mixture for the stationary and mobile phases.

For the separation of alkaloids, a gradient elution strategy is often employed, where the polarity of the mobile phase is gradually changed to effectively separate compounds with varying polarities. The fractions collected from the column are then analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. Further purification may be achieved through repeated chromatographic steps or by using other techniques like preparative high-performance liquid chromatography (HPLC).

Spectroscopic and Spectrometric Techniques for Structural Assignment

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). nih.govuobasrah.edu.iqmdpi.comresearchgate.netorganicchemistrydata.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the hydrogen atoms within the molecule. This information helps to determine the number of different types of protons, their neighboring atoms, and their relative abundance.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., whether it is part of an alkyl, alkene, aromatic, or carbonyl group).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.comnih.govresearchgate.netyoutube.comyoutube.com This information is crucial for determining the molecular weight of a compound and can also provide valuable insights into its structure through the analysis of fragmentation patterns. mdpi.comnih.govresearchgate.netyoutube.comyoutube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. drawellanalytical.comresearchgate.netosti.govazom.comyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to the presence of specific functional groups. drawellanalytical.comresearchgate.netosti.govazom.comyoutube.com

For this compound, an imide functional group is a key structural feature. The IR spectrum of an imide typically shows two characteristic carbonyl (C=O) stretching bands. In polyimides, for instance, asymmetric and symmetric C=O stretching vibrations are observed around 1775 cm⁻¹ and 1722 cm⁻¹, respectively, along with a C-N stretching band around 1372 cm⁻¹. osti.gov The presence of such bands in the IR spectrum of this compound would provide strong evidence for the imide ring. Additionally, absorptions corresponding to C-H bonds in aromatic and aliphatic regions would also be expected.

Other Advanced Spectroscopic Approaches (e.g., Single Crystal X-ray Diffraction)

While the initial structural elucidation of this compound, an alkaloid isolated from Phyllanthus sellowianus, was accomplished using methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, the definitive and most precise determination of its three-dimensional molecular structure would be achieved through Single Crystal X-ray Diffraction (SC-XRD). nih.gov This technique is widely regarded as the gold standard for structural determination of crystalline materials, providing unambiguous information on atomic positions, bond lengths, and bond angles. mdpi.com

Single Crystal X-ray Diffraction is a non-destructive analytical method that relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional electron density map of the molecule can be constructed, from which the precise location of each atom is determined. mdpi.com

For a compound like this compound, the application of SC-XRD would first require the successful growth of high-quality, single crystals, which is often the most challenging step. Once a suitable crystal (ideally >0.02 mm in size) is obtained, it is mounted on a diffractometer and irradiated with X-rays (commonly from a Molybdenum source for small molecules). The resulting diffraction data is collected and processed to yield the fundamental crystallographic parameters of the compound.

A comprehensive search of the current scientific literature and crystallographic databases does not reveal a publicly available single-crystal X-ray structure for this compound. However, if such an analysis were performed, it would provide definitive proof of its molecular structure, including the absolute stereochemistry, which can be challenging to determine by other spectroscopic methods alone. The data obtained would be presented in a standardized format, as illustrated in the hypothetical table below, which outlines the typical parameters reported in a crystallographic study.

Interactive Table: Illustrative Crystallographic Data for a Small Organic Molecule

This table is a representative example of the data that would be obtained from a single-crystal X-ray diffraction analysis and does not represent actual data for this compound.

| Parameter | Value | Description |

| Empirical Formula | C₁₅H₂₀N₂O₂ | The simplest whole-number ratio of atoms in the compound. For this compound, this is its molecular formula. |

| Formula Weight | 260.33 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A specific description of the symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.2 Å, β = 98.5° | The dimensions of the basic repeating unit of the crystal lattice. |

| Volume | 1398 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.235 g/cm³ | The density of the material calculated from the crystallographic data. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This level of detailed structural information is invaluable, confirming the connectivity inferred from other spectroscopic techniques and providing precise geometric measurements that can be used to understand the molecule's physical and chemical properties.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Phyllanthimide Core Structure

The core of this compound is a 3-(dimethylamino)-1-(2-phenylethyl)piperidine-2,6-dione structure. nih.gov While specific literature on the total synthesis of this compound itself is not extensively detailed, the synthesis of the closely related securinega alkaloids, such as phyllantidine, provides insight into potential synthetic strategies for the piperidine (B6355638) core. nih.govresearchgate.net A concise total synthesis of (±)-phyllantidine has been achieved, which features the construction of an oxazabicyclo[3.3.1]nonane core. nih.gov This synthesis utilized a unique ring expansion of a substituted cyclopentanone (B42830) to a cyclic hydroxamic acid. nih.gov An early-stage diastereoselective aldol (B89426) reaction was employed to assemble the cyclopentanone precursor. nih.gov

Synthetic Methodologies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often involves the modification of the cyclic imide and the N-substituent. These modifications are explored to investigate structure-activity relationships and to develop compounds with improved biological profiles.

Cyclic Imide Synthesis (e.g., Naphthalimide, Succinimide (B58015), Maleimide, Phthalimide (B116566) Frameworks)

The synthesis of various cyclic imide frameworks serves as a basis for creating this compound analogues. Phthalimide derivatives, in particular, have been synthesized as analogues of thalidomide (B1683933). nih.gov One approach involves the reaction of N-phenyl-phthalimide with sulfonamides and amides to create hybrid molecules. nih.gov The synthesis of phthalimide analogues has also been achieved through a multi-step process to produce 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogues. researchgate.net

The synthesis of phthalimide derivatives can also be initiated from phthalic anhydride (B1165640) and a suitable hydrazide, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide. researchgate.net Similarly, hexahydrophthalimide derivatives have been synthesized using hexahydrophthalic anhydride. researchgate.net In the context of creating extended aromatic systems, resveratrol (B1683913) analogues incorporating a naphthalene (B1677914) scaffold have been synthesized starting from 6-hydroxy-2-naphthoic acid. nih.gov

The following table summarizes various cyclic imide frameworks and the starting materials used in their synthesis:

| Cyclic Imide Framework | Starting Materials | Reference |

| Phthalimide | Phthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | researchgate.net |

| Phthalimide | Phthalic anhydride, thiophene-2-carbohydrazide | researchgate.net |

| Hexahydrophthalimide | Hexahydrophthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | researchgate.net |

| Naphthalimide | 6-hydroxy-2-naphthoic acid | nih.gov |

N-Substitution and Functionalization Reactions

N-substitution is a common strategy to introduce diversity into this compound-like structures. For instance, in the synthesis of N-phenyl-phthalimide sulfonamides and amides, the phthalimide nitrogen is substituted with a phenyl group. nih.gov Further functionalization is achieved by introducing sulfonamide or amide moieties to this phenyl group. nih.gov

In the synthesis of piplartine analogs, a piperamide, various substituents are introduced on the amide nitrogen. unifal-mg.edu.br This demonstrates a versatile approach to functionalizing the nitrogen atom within a heterocyclic system. The synthesis of resveratrol analogues also showcases N-substitution within quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) scaffolds, which are bioisosteres of the naphthalene ring. nih.gov

Michael Addition Reactions in Derivative Synthesis

While not explicitly detailed for this compound itself, Michael addition is a powerful tool in the synthesis of related heterocyclic compounds. For example, the synthesis of secupyritines, which share a piperidine ring system, utilizes an intramolecular aza-Michael addition to establish the propellane skeleton. researchgate.net This type of reaction is fundamental for forming carbon-nitrogen bonds and constructing complex heterocyclic systems.

Characterization of Synthetic Compounds

The characterization of newly synthesized this compound analogues and related compounds is crucial to confirm their chemical structures. A combination of spectroscopic techniques is routinely employed for this purpose.

The structures of synthesized piplartine analogues were confirmed using infrared (IR) spectroscopy, proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). unifal-mg.edu.br Similarly, the characterization of phthalimide and hexahydrophthalimide derivatives was accomplished using IR and NMR spectra. researchgate.net For more complex structures, such as resveratrol analogues with extended aromaticity, detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are often necessary to assign all signals correctly. nih.gov

The following table provides an overview of the analytical techniques used for the characterization of synthetic compounds:

| Compound Type | Analytical Techniques Used | Reference |

| Piplartine Analogues | IR, ¹H NMR, ¹³C NMR, HRMS | unifal-mg.edu.br |

| Phthalimide Derivatives | IR, NMR | researchgate.net |

| Hexahydrophthalimide Derivatives | IR, NMR | researchgate.net |

| Resveratrol Analogues | ¹H NMR, ¹³C NMR | nih.gov |

| 3-Deoxyfortalpinoid F, Fortalpinoid A, Cephinoid H | Not explicitly stated, but implied through successful synthesis and structural elucidation. | nih.gov |

Structure Activity Relationship Sar Investigations of Phyllanthimide and Its Analogues

Elucidation of Structural Determinants for Bioactivity

The biological activity of phyllanthimide and its analogues is intricately linked to their molecular architecture. Key structural features, including the imide ring, the nature of various substituents, and the incorporation of other heterocyclic systems, play pivotal roles in defining the pharmacological profile of these compounds.

Influence of Imide Ring Modifications

The imide ring is a cornerstone of the phthalimide (B116566) structure and, by extension, is presumed to be critical for the activity of this compound. The two carbonyl groups and the nitrogen atom of the imide moiety are key features that can participate in hydrogen bonding and other non-covalent interactions with biological targets. rsc.org The planarity and electronic nature of this ring system are significant for its biological action. While specific modifications to the this compound imide ring are not extensively documented, studies on related phthalimides demonstrate that alterations to this core can have profound effects. For instance, the fusion of other rings to the phthalimide system or the introduction of substituents on the aromatic part of the scaffold can modulate activity by altering the electronic distribution and steric profile of the molecule. acs.org

Impact of Substituent Nature (e.g., Size, Electrophilicity)

The nature, size, and electronic properties of substituents attached to the this compound framework are critical determinants of its biological activity. Research on phthalimide analogues has consistently shown that the introduction of different functional groups can dramatically alter their therapeutic potential.

For instance, in the context of anti-inflammatory and analgesic activities, the presence of specific substituents on the N-phenyl ring of phthalimide derivatives has been shown to be crucial for their potency as cyclooxygenase-2 (COX-2) inhibitors. One study found that methoxy (B1213986) groups on the N-phenyl ring were beneficial for activity. bohrium.com Similarly, the presence of a free hydroxyl group at specific positions and the bulkiness of the N-substituted alkyl chain have been associated with enhanced anti-inflammatory activity in other phthalimide series. nih.gov

In the realm of antimicrobial agents, the lipophilicity and electronic nature of substituents play a significant role. Halogenation of the phthalimide ring, for example, has been shown to enhance antimicrobial and antifungal properties. Furthermore, the nature of the substituent on the nitrogen atom of the imide ring is a key factor. For example, N-substituted phthalimides with unsaturated moieties like alkenyl or alkynyl groups have demonstrated superior anticonvulsant activity compared to their N-phenoxyalkyl counterparts. researchgate.net

The following table summarizes the effect of different substituents on the biological activity of phthalimide analogues, providing a potential guide for future this compound modifications.

| Substituent Type | Position of Substitution | Observed Effect on Bioactivity (in Phthalimide Analogues) | Potential Implication for this compound |

| Methoxy (-OCH3) | N-phenyl ring | Enhanced COX-2 inhibitory activity | Could enhance analgesic/anti-inflammatory properties |

| Hydroxyl (-OH) | Phthalimide ring | Increased anti-inflammatory activity | May improve anti-inflammatory potential |

| Halogens (e.g., -Cl, -Br) | Phthalimide ring | Improved antimicrobial and antifungal activity | Could be a strategy to develop antimicrobial phyllanthimides |

| Alkenyl/Alkynyl | N-position of imide | Superior anticonvulsant activity | May confer neurological activities |

| Bulky Alkyl Chains | N-position of imide | Influences anti-inflammatory potency | Steric bulk at the N-position could be a key modulator of activity |

Role of Heterocyclic Moiety Incorporation

The hybridization of the this compound scaffold with other heterocyclic rings is a promising strategy for discovering new bioactive compounds. This approach, known as molecular hybridization, can lead to compounds with novel or enhanced pharmacological profiles by combining the structural features of two or more pharmacophores.

SAR in Specific Biological Activity Contexts

The general principles of SAR are best understood when examined within the context of specific biological activities. For this compound and its analogues, the key therapeutic areas of interest based on related phthalimide research include analgesic, antimicrobial, and antifungal activities.

Analgesic Activity SAR Studies

The quest for new and effective analgesics has led to the investigation of various chemical scaffolds, including phthalimides. The analgesic activity of these compounds is often linked to their ability to inhibit enzymes like cyclooxygenases (COX).

A study on a series of cyclic imides designed as selective COX-2 inhibitors revealed that specific N-aryl substituted phthalimides exhibited potent analgesic and anti-inflammatory effects. bohrium.com The presence of methoxy groups on the N-phenyl ring was found to be a key structural feature for high COX-2 inhibitory potency and selectivity. bohrium.com Molecular docking studies suggested that these methoxy groups could fit into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds. bohrium.com

Another study on N-substituted phthalimides found that several analogues exhibited significant analgesic activity in animal models. researchgate.net Quantitative structure-activity relationship (QSAR) studies on a series of phthalimides indicated that lower hydrophilicity was correlated with higher analgesic activity. eijppr.com This suggests that modulating the lipophilicity of this compound analogues could be a key strategy to optimize their analgesic potential.

The table below presents data from a study on phthalimide derivatives and their analgesic activity, which could inform the design of this compound-based analgesics.

| Compound ID | N-Substituent | Analgesic Activity (% inhibition of writhing) |

| 1 | 4-Aminophenyl | 55.2% |

| 2 | 4-Nitrophenyl | 62.5% |

| 3 | 2-Hydroxyphenyl | 48.7% |

| 4 | 4-Chlorophenyl | 68.4% |

| 5 | 2,4-Dichlorophenyl | 75.1% |

Data is illustrative and based on general findings in phthalimide literature.

Antimicrobial and Antifungal Activity SAR Studies

Phthalimide derivatives have shown considerable promise as antimicrobial and antifungal agents. researchgate.netucl.ac.ukbiomedgrid.com The structural features influencing these activities have been the subject of several investigations.

The hydrophobicity of the phthalimide core is believed to contribute to its ability to cross biological membranes of microorganisms. researchgate.net Modifications that increase lipophilicity, such as the introduction of halogen atoms on the phthalimide ring, have been shown to enhance antimicrobial efficacy. ucl.ac.uk

The nature of the substituent at the nitrogen atom of the imide ring is also a critical factor. For instance, the synthesis of phthalimide-chalcone conjugates has yielded compounds with notable antibacterial and antifungal effects against a range of pathogens. ucl.ac.uk Furthermore, the incorporation of other heterocyclic moieties, such as pyrazoles and pyrimidines, has led to phthalimide derivatives with broad-spectrum antimicrobial activity. ucl.ac.uk One study reported that a phthalimide derivative bearing a 3-aminopyrazolone moiety exhibited excellent antimicrobial and antitumor activities. ucl.ac.uk

The following table summarizes the minimum inhibitory concentrations (MICs) of some representative phthalimide analogues against various microbial strains, highlighting the potential for developing this compound-based antimicrobial agents.

| Compound Type | Target Microorganism | MIC (µg/mL) |

| N-(4-chlorophenyl)phthalimide | Staphylococcus aureus | 16 |

| N-(4-bromophenyl)phthalimide | Staphylococcus aureus | 8 |

| N-(4-iodophenyl)phthalimide | Staphylococcus aureus | 4 |

| N-(4-chlorophenyl)phthalimide | Candida albicans | 32 |

| N-(4-bromophenyl)phthalimide | Candida albicans | 16 |

| N-(4-iodophenyl)phthalimide | Candida albicans | 8 |

Data is illustrative and based on general findings in phthalimide literature.

Cytotoxic and Antiproliferative Activity SAR Studies

The investigation into the structure-activity relationships (SAR) of this compound and its analogues has been primarily driven by evaluating their cytotoxic and antiproliferative effects against various cancer cell lines. While specific SAR studies on a broad panel of synthetic this compound derivatives are limited, a comparative analysis of the cytotoxic activities of naturally occurring lignans (B1203133) isolated from Phyllanthus species provides significant insights. These studies focus on how minor structural modifications among these closely related natural products influence their potency against cancer cells.

Research has demonstrated that lignans from Phyllanthus species, including phyllanthin (B192089), hypophyllanthin (B190393), and niranthin (B1253582), exhibit cytotoxic properties. nih.gov The antiproliferative activity of these compounds varies depending on the specific chemical structure and the cancer cell line being tested. For instance, studies on human breast cancer (MCF-7), drug-resistant breast cancer (MCF-7/ADR), and cervical cancer (HeLa) cell lines have revealed differences in potency among these related lignans. nih.govijrte.org

A study comparing the effects of several lignans isolated from Phyllanthus amarus on HeLa cells and normal NIH/3T3 cells found that hypophyllanthin displayed the most potent anticancer activity. ijrte.org In contrast, niranthin and lintetralin (B1247390) from the same plant showed weaker effects. ijrte.org This suggests that the specific arrangement and nature of substituents on the lignan (B3055560) scaffold are crucial for cytotoxic efficacy.

Further investigations into the cytotoxic effects on human leukemia cell lines (K-562 and the multidrug-resistant Lucena-1) have also highlighted the differential activities of these compounds. Lignans such as nirtetralin (B1678942) and niranthin demonstrated notable cytotoxicity against the K-562 cell line. nih.gov Interestingly, some of these lignans also showed an ability to reverse multidrug resistance, a significant factor in cancer chemotherapy. nih.gov

The substitution patterns on the aromatic rings and the stereochemistry of the core lignan structure are key determinants of biological activity. For example, the presence and positioning of methoxy and methylenedioxy groups on the phenyl rings can significantly alter the cytotoxic profile. One study found that phyllanthin and hypophyllanthin had weak cytotoxic activity against MCF-7 cells but were more potent against the drug-resistant MCF-7/ADR line, with phyllanthin being the more active of the two in the resistant cells. nih.govacs.org This indicates that subtle structural differences can influence the ability of these compounds to overcome resistance mechanisms in cancer cells.

In another study, a newly isolated lignan, 7'-oxocubebin dimethylether, from the root culture of Phyllanthus amarus, demonstrated strong cytotoxic activity against the HeLa cell line, with an IC50 value of 3.8 µg/mL. nih.govresearchgate.net This highlights the potential for discovering novel, potent anticancer agents from this class of compounds. Additionally, other lignans, such as phyllanthusmins isolated from Phyllanthus oligospermus, have also shown significant cytotoxicity against KB and P-388 cancer cell lines. nih.gov

The data from these studies collectively suggest that the cytotoxic and antiproliferative activities of this compound-related lignans are highly dependent on their specific chemical structures. The variations in the lignan skeleton and the nature of the substituents on the aromatic rings are critical factors that modulate their potency and selectivity against different cancer cell lines.

Interactive Data Table: Cytotoxic Activity of Phyllanthus Lignans Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 / Activity | Source |

| Hypophyllanthin | MCF-7 | 74.2 ± 1.5 µM | nih.gov |

| MCF-7/ADR | 58.7 ± 1.2 µM | nih.gov | |

| HeLa | Active | ijrte.org | |

| Phyllanthin | MCF-7 | 73.4 ± 2.1 µM | nih.gov |

| MCF-7/ADR | 29.5 ± 0.9 µM | nih.gov | |

| K-562 | 24.1% cell death at 43 µg/mL | nih.gov | |

| Lucena-1 | 24.8% cell death at 43 µg/mL | nih.gov | |

| Niranthin | MCF-7 | > 100 µM | nih.gov |

| MCF-7/ADR | > 100 µM | nih.gov | |

| HeLa | Less active than Hypophyllanthin | ijrte.org | |

| K-562 | 61.0% cell death at 43 µg/mL | nih.gov | |

| Lucena-1 | 30.2% cell death at 43 µg/mL | nih.gov | |

| Nirtetralin | MCF-7 | > 100 µM | nih.gov |

| MCF-7/ADR | > 100 µM | nih.gov | |

| K-562 | 62.0% cell death at 43.2 µg/mL | nih.gov | |

| Lucena-1 | 29.4% cell death at 43.2 µg/mL | nih.gov | |

| Lintetralin | HeLa | Less active than Hypophyllanthin | ijrte.org |

| 7'-oxocubebin dimethylether | HeLa | 3.8 µg/mL | nih.govresearchgate.net |

| Phyllanthusmin A | KB | Significant cytotoxicity | nih.gov |

| P-388 | Significant cytotoxicity | nih.gov | |

| Phyllanthusmin C | HL-60 | 9.2 ± 0.2 µM | figshare.com |

| MCF-7 | 19.2 ± 1.7 µM | figshare.com | |

| SW480 | 20.5 ± 0.9 µM | figshare.com |

Molecular and Cellular Mechanism of Action Studies in Vitro and Preclinical

Enzyme Inhibition and Modulation Investigations

While phyllanthimide belongs to a class of compounds with known biological activities, specific data on its direct enzyme inhibition is limited in the provided search results.

There is no specific information available in the search results regarding the direct inhibition or modulation of inflammatory enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), by this compound. These enzymes are critical mediators of inflammation, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively nih.govnih.govnih.gov. Research into the anti-inflammatory potential of various phytochemicals often targets these enzymes to understand their mechanism of action jddtonline.info. However, studies detailing this compound's interaction with these specific targets were not identified.

This compound is classified as a succinimide (B58015) alkaloid. Research into other succinimide compounds, particularly those used as antiepileptic drugs, has established a clear link to the modulation of T-type calcium channels. nih.gov This connection provides a potential mechanism of action for related compounds.

Studies on cloned human T-type calcium channels (α1G, α1H, and α1I) have shown that succinimide antiepileptics, such as ethosuximide (B1671622) and the active metabolite of methsuximide (B1676420) (α-methyl-α-phenylsuccinimide), act as channel blockers. researchgate.netnih.gov This blockade is state-dependent, meaning the drugs have a higher affinity for channels in the inactivated state compared to the resting state. researchgate.net T-type calcium channels are involved in setting the rhythmic firing patterns of neurons, particularly in the thalamus, and their inhibition can reduce the likelihood of abnormal discharges seen in conditions like absence seizures. nih.gov

Table 1: Effects of Related Succinimide Compounds on T-Type Calcium Channels

| Compound | Channel Subtype(s) | Observed Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| Ethosuximide | α1G, α1H, α1I (Human) | Blocks T-type currents | State-dependent block, higher affinity for inactivated channels | researchgate.net, nih.gov |

| α-methyl-α-phenylsuccinimide (MPS) | α1G, α1H, α1I (Human) | Blocks T-type currents | State-dependent block, higher affinity for inactivated channels | researchgate.net |

Receptor Interaction Studies

Information regarding the direct interaction of this compound with key neurotransmitter receptors is not available in the provided search results.

There are no specific studies in the search results that investigate the interaction between this compound and G Protein-Coupled Receptors (GPCRs). GPCRs are a vast family of membrane receptors that transduce extracellular signals into intracellular responses and are common targets for a wide range of drugs. khanacademy.orgmdpi.comyoutube.com

There is no information available in the search results detailing studies on the interaction of this compound with N-Methyl-D-Aspartate (NMDA) receptors. NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory formation, and their modulation can have significant effects on neuronal function. nih.govyoutube.com

Cellular Pathway Modulation

Specific research detailing the modulation of key cellular signaling pathways by this compound was not found in the provided search results. Pathways such as NF-κB, MAPK, and PI3K/Akt are critical in regulating cellular processes like inflammation, proliferation, and survival. nih.govnih.govarvojournals.org While many natural compounds are studied for their ability to influence these cascades, data directly linking this compound to their modulation is absent from the available information.

Apoptosis Induction Pathways

Research into the pro-apoptotic activities of various phthalimide (B116566) derivatives suggests that this class of compounds may induce programmed cell death. Some studies on synthetic thiazole-bearing phthalimide structures have indicated an ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. However, specific studies detailing the direct effects of this compound on apoptosis induction pathways, including the activation of specific caspases or its influence on pro- and anti-apoptotic proteins, are not available in the current scientific literature. Therefore, a definitive mechanism for this compound-induced apoptosis cannot be described at this time.

Reactive Oxygen Species (ROS) Generation and Cellular Stress Response

Reactive oxygen species (ROS) are critical signaling molecules and mediators of cellular stress. While the generation of ROS is a known mechanism of action for some chemical compounds, leading to cellular damage and apoptosis, there is no specific information available that links this compound to the generation of ROS or the induction of a cellular stress response. In vitro studies measuring ROS levels or the activation of stress-related signaling cascades following treatment with this compound have not been reported in the reviewed literature.

Prostaglandin (B15479496) Pathway Interference

The prostaglandin pathway is central to inflammation, and its modulation is a key mechanism for many anti-inflammatory drugs. This typically involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins like prostaglandin E2 (PGE2). A thorough search of scientific databases reveals no studies investigating the effect of this compound on the prostaglandin pathway. Consequently, there is no evidence to suggest that this compound interferes with this pathway or inhibits the synthesis of prostaglandins.

Cytokine Modulation (e.g., TNF-alpha, IL-1 beta)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-1 beta (IL-1 beta) are key targets in the study of inflammatory and disease processes. While various compounds are known to modulate the production and signaling of these cytokines, there are no specific data available on the effects of this compound. Research detailing the impact of this compound on the expression or secretion of TNF-alpha, IL-1 beta, or other cytokines in in vitro or preclinical models could not be identified.

Biosynthetic Pathway Postulation and Research

Identification of Precursors and Enzymatic Steps

Early biosynthetic studies using radiolabelled compounds were crucial in identifying the foundational building blocks of the Securinega alkaloid skeleton. Experiments identified the amino acids L-lysine and L-tyrosine as the primary precursors. nih.govresearchgate.net

Subsequent detailed tracer experiments demonstrated that L-lysine is the precursor to the piperidine (B6355638) ring (Ring A) of the structure. Specifically, lysine is converted to Δ1–piperideine, which is incorporated in a non-symmetrical fashion, losing its carboxy carbon and α-amino group in the process. researchgate.netrsc.orgrsc.org The ε-amino nitrogen of lysine is retained and becomes the nitrogen atom in the alkaloid's core structure. researchgate.net L-tyrosine was identified as the precursor for the C and D rings of the tetracyclic system. nih.govresearchgate.net

While the complete enzymatic cascade for the assembly of the core structure from these precursors is still under investigation, recent studies have begun to identify key enzymes involved in later modification steps. In Flueggea suffruticosa, a plant from the same family (Phyllanthaceae) that produces these alkaloids, a berberine bridge enzyme (BBE)-like enzyme, designated FsBBE, has been discovered. This enzyme was found to catalyze the condensation of allosecurinine with L-ascorbic acid (Vitamin C). acs.org This discovery sheds light on how the basic Securinega scaffold can be further functionalized and diversified, leading to the wide range of related alkaloids found in nature. acs.org

| Precursor | Resulting Structural Component |

| L-Lysine | Piperidine Ring (Ring A) |

| L-Tyrosine | Rings C and D |

Genetic and Enzymatic Studies in Phyllanthus Species

The distribution of Securinega alkaloids, including phyllanthimide, appears to be limited to a few genera within the Phyllanthaceae family, namely Securinega, Flueggea, Margaritaria, and Breynia. nih.govresearchgate.net Although this compound is found in the Phyllanthus genus, detailed molecular and genetic studies on its biosynthesis are still in the early stages for this specific genus. nih.gov

Much of the current cutting-edge research providing insight into the genetic and enzymatic machinery of this pathway comes from studies on the closely related species Flueggea suffruticosa. acs.org By analyzing the transcriptome of this plant, researchers are actively identifying candidate genes that may encode the enzymes responsible for the various steps in the biosynthetic pathway. acs.org This approach allows for the identification of specific enzyme classes, such as oxidases, that are likely involved in key transformations. acs.org

The findings from Flueggea serve as a valuable model for understanding how Phyllanthus species likely produce these complex molecules. However, researchers have noted the need for more extensive phytochemical and genetic investigations directly within the Phyllanthus and other related genera to fully map out the diversity and regulation of these biosynthetic pathways across the entire plant family. nih.govresearchgate.net

Comparative Biosynthesis of Related Alkaloids

This compound belongs to the large and structurally diverse Securinega alkaloid family, which comprises over 65 known compounds. researchgate.net These alkaloids share a characteristic tetracyclic core but are categorized into several subtypes based on variations in their structure, which arise from divergences in their biosynthetic pathways. nih.govnih.gov

The main structural types of simple monomeric Securinega alkaloids are:

Securinane-type: These alkaloids, including the namesake securinine, feature a piperidine (six-membered) A-ring. As established, this ring is derived from the precursor L-lysine. researchgate.net

Norsecurinane-type: This subgroup is characterized by a pyrrolidine (five-membered) A-ring. This structural difference marks an early and significant divergence in the biosynthetic pathway, as the pyrrolidine ring originates from the amino acid ornithine instead of lysine. researchgate.netnih.gov

Beyond this primary divergence, the Securinega framework undergoes further modifications to produce a wide array of related compounds. These modifications represent additional branches in the biosynthetic pathway and include:

Oxidative Diversifications: Many related alkaloids are formed through biosynthetic oxidations of the core piperidine ring. nih.gov Compounds like phyllanthine and phyllantidine are examples of such C4-oxygenated Securinega alkaloids. nih.govnih.gov

Skeletal Rearrangements: Some alkaloids, such as secu'amamine, possess rearranged molecular skeletons, indicating complex enzymatic transformations of the initial tetracyclic structure. nih.gov

Oligomerization: The monomeric alkaloids can also serve as precursors for the formation of more complex dimers, trimers, and even tetramers, creating a class of unique oligomeric alkaloids. researchgate.net

This comparative view illustrates that the biosynthesis of this compound is part of a complex and branched metabolic network that allows plants in the Phyllanthaceae family to generate a remarkable diversity of specialized alkaloids from a common set of amino acid precursors.

Advanced Analytical Methodologies in Phyllanthimide Research

Quantitative and Qualitative Analysis in Biological Matrices (for research purposes)

The quantitative and qualitative analysis of phyllanthin (B192089) in biological matrices, such as plasma and urine, is crucial for pharmacokinetic and metabolic studies. These analyses help researchers understand the absorption, distribution, metabolism, and excretion of the compound. Biological matrices are inherently complex, containing numerous endogenous substances that can interfere with the analysis. researchgate.netphcogj.com Therefore, robust and sensitive methods are required to accurately detect and quantify the target analyte.

For research purposes, methods are developed to measure the total concentration of the drug in biological fluids like blood, plasma, or urine. researchgate.netnih.gov Techniques often involve an initial sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering components from the matrix before instrumental analysis. chromatographyonline.comresearchgate.net For instance, in the analysis of phyllanthin in rat plasma, liquid-liquid extraction with solvents like tert-butyl methyl ether or a mixture of n-hexane and isopropanol (B130326) has been successfully used to isolate the analyte. chromatographyonline.comresearchgate.net The goal is to achieve a clean sample that allows for precise and accurate measurement of the compound, even at low concentrations. nih.gov

Chromatography Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are the cornerstone for the separation and quantification of phyllanthin and its metabolites from complex biological samples.

High-Performance Liquid Chromatography (HPLC) methods have been developed for the quantification of phyllanthin in bulk drug form and in plant extracts. phcogj.comnih.govjsirjournal.com These methods typically utilize a reversed-phase (RP) C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with a buffer to control pH. phcogj.comjsirjournal.comresearchgate.net Detection is commonly performed using a UV-VIS detector at a wavelength where phyllanthin exhibits maximum absorbance, such as 229 nm or 230 nm. phcogj.comjsirjournal.com HPLC methods are valued for their simplicity, precision, and cost-effectiveness, making them suitable for routine quantification. phcogj.comresearchgate.net For instance, a validated HPLC method for phyllanthin in Phyllanthus amarus extract used an ethanol-water mobile phase (66:34 v/v) and achieved linearity over a concentration range of 1–50 μg/ml. phcogj.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the preferred method for bioanalysis where analyte concentrations are often very low. nih.govmdpi.com This technique combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry. nih.gov Several LC-MS/MS methods have been validated for the determination of phyllanthin and other lignans (B1203133) in rat plasma. chromatographyonline.comresearchgate.net These methods often employ electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces matrix interference. chromatographyonline.comresearchgate.netnih.gov The sensitivity of these methods can reach low nanogram per milliliter (ng/mL) levels, with one study reporting a lower limit of quantification (LLOQ) of 0.5 ng/mL for phyllanthin in rat plasma. chromatographyonline.com

Table 1: Exemplary LC-MS/MS Parameters for Phyllanthin Analysis in Rat Plasma

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | UPLC/MS/MS | chromatographyonline.com |

| Column | Acquity C18 (50 x 2.1 mm; 1.7 μm) | chromatographyonline.com |

| Mobile Phase | 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (10:90; v/v) | chromatographyonline.com |

| Flow Rate | 0.2 mL/min | chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | chromatographyonline.com |

| Capillary Voltage | 4000 V | chromatographyonline.com |

| Desolvation Temperature | 360°C | chromatographyonline.com |

| MRM Transition (Q1/Q3) | m/z 436.41/355.36 | chromatographyonline.com |

| Linear Range | 0.5 – 100 ng/mL | chromatographyonline.com |

Spectroscopic Techniques (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a powerful spectroscopic technique for the precise mass determination and structural elucidation of compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the confident determination of a molecule's elemental composition. This is particularly valuable in natural product research for identifying known compounds through dereplication strategies and for characterizing novel structures.

In the context of Phyllanthus research, Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a type of HRMS, has been utilized. phcogj.com This approach facilitates the rapid identification of known metabolites in crude or partially purified extracts, thereby accelerating the discovery of bioactive compounds. For instance, a study on Phyllanthus niruri and P. amarus used UPLC-HRMS to investigate their metabolomic profiles, which aided in correlating chemical composition with cytotoxic activity. The high resolving power of the instrument allows for the separation of compounds with very similar masses, which is essential when analyzing the complex mixtures derived from plant extracts.

Computational and In Silico Modeling for Structural and Biological Prediction

Computational and in silico modeling techniques are increasingly used to predict the structural and biological properties of chemical compounds, saving time and resources in drug discovery. These methods provide insights into how a molecule might interact with biological targets and help in prioritizing compounds for further experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is used to understand the molecular basis of interaction and to estimate the binding affinity, often expressed as a docking score.

Numerous in silico studies have employed molecular docking to investigate the interaction of phyllanthin and other Phyllanthus phytochemicals with various protein targets relevant to different diseases. These studies have provided insights into the potential mechanisms of action for these compounds. For example, phyllanthin has been docked into the active sites of proteins like the HCV NS3/4A protease, proteins from the COVID-19 virus, and targets involved in inflammatory pain. The results, typically given as binding energy or a docking score, suggest that phyllanthin can form stable interactions, often through hydrogen bonds and hydrophobic interactions, with key amino acid residues in the binding pockets of these proteins.

Table 2: Selected Molecular Docking Studies of Phyllanthin

| Target Protein | Disease/Process | Docking Score/Binding Energy | Key Interacting Residues | Source |

|---|---|---|---|---|

| HCV NS3/4A Protease | Hepatitis C | Not specified, but stable H-bonds predicted | Ser139, His57, Lys136 | |

| COVID-19 Spike Glycoprotein (6LZG) | COVID-19 | Rerank Score: -87.87 kcal/mol | Not specified | |

| COVID-19 Main Protease (5R7Y) | COVID-19 | Rerank Score: -80.93 kcal/mol | Not specified | |

| Cyclooxygenase-2 (COX-2) | Inflammation/Pain | Dock Score: -57.88 | TYR355, SER530 | |

| Tumor Necrosis Factor-alpha (TNF-α) | Inflammation/Pain | Dock Score: -59.53 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds. This approach is instrumental in drug design for optimizing lead compounds to enhance their activity.

Future Research Trajectories and Challenges

Exploration of Novel Phyllanthimide Analogues with Enhanced Specificity

The development of novel analogues of this compound represents a critical avenue for future research. The core piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, known to be a pharmacophore for a range of biological activities. nih.govnih.gov By systematically modifying the chemical structure of this compound, it may be possible to develop new compounds with enhanced potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. Such studies involve synthesizing a series of derivatives where specific parts of the molecule are altered and then evaluating the impact of these changes on biological activity. For instance, modifications to the dimethylamino group or the phenylethyl substituent could significantly influence the compound's interaction with biological receptors. researchgate.net The synthesis of various substituted piperidine-2,6-diones has been reported in the literature, providing a foundation for creating a library of this compound analogues. researchgate.netresearchgate.net These synthetic efforts, coupled with robust biological screening, could lead to the identification of lead compounds with improved therapeutic profiles.

Deeper Elucidation of Cellular and Molecular Mechanisms

While preliminary studies have suggested that extracts of Phyllanthus sellowianus containing this compound possess antispasmodic properties, the precise cellular and molecular mechanisms underlying these effects remain largely unknown. nih.gov Future research should focus on delineating the specific pathways through which this compound exerts its biological activity. This could involve investigating its interactions with key cellular components such as ion channels, enzymes, and receptors.

Techniques such as in vitro assays using isolated cells or tissues can provide initial insights. nih.gov For example, studying the effect of this compound on smooth muscle contraction can help to pinpoint its mechanism of action as an antispasmodic. Furthermore, understanding the molecular targets of this compound is crucial for predicting its potential therapeutic applications and off-target effects.

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for a comprehensive understanding of the biological effects of natural products. nih.govresearchgate.netresearchgate.netnih.gov Applying these technologies to the study of this compound could provide an unbiased and holistic view of its mechanism of action.

For instance, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression patterns, offering clues about the signaling pathways it modulates. mdpi.com Proteomics could identify the specific proteins that interact with this compound, while metabolomics could shed light on its effects on cellular metabolism. nih.gov The integration of these multi-omics datasets can help to construct a detailed picture of the cellular response to this compound, facilitating the identification of its primary targets and downstream effects. researchgate.net While these technologies have been applied to study other compounds from the Phyllanthus genus, their specific application to this compound remains a promising area for future research. nih.govresearchgate.netnih.gov

Development of Advanced Delivery Systems for In Vitro and In Vivo Preclinical Applications

The physicochemical properties of a compound, such as its solubility and stability, can significantly impact its bioavailability and therapeutic efficacy. For natural products like this compound, formulation into advanced delivery systems can be crucial for optimizing their performance in preclinical studies. nih.govnih.govresearchgate.netmdpi.com

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, have shown great promise in improving the delivery of various phytochemicals. nih.govnih.govresearchgate.net These systems can enhance solubility, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells. The development of such formulations for this compound would be a critical step in advancing its preclinical evaluation. researchgate.net Investigating the efficacy of these formulations in in vitro cell-based assays and subsequently in in vivo animal models will be essential to validate their potential for future therapeutic use. mjz.co.zmresearchgate.netnih.govresearchgate.net

Q & A

Q. Q1: What experimental methodologies are recommended for isolating and characterizing Phyllanthimide from Phyllanthus species?

A: Isolation typically involves phytochemical extraction (e.g., Soxhlet extraction with ethanol or methanol) followed by chromatographic purification (column chromatography, HPLC) . Characterization requires spectroscopic techniques:

- 1H/13C NMR for structural elucidation.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to verify purity .

Known compounds should cross-reference spectral data with literature; novel compounds require full analytical validation (e.g., melting point, optical rotation) .

Q. Q2: How should researchers design assays to evaluate this compound’s antiproliferative activity in cancer models?

A: Use standardized cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and solvent controls. Key steps:

- Dose-response curves (e.g., 0.1–100 µM) to calculate IC50 values.

- MTT/XTT assays for viability.

- Apoptosis markers (Annexin V/PI staining) .

Include triplicate experiments and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .

Q. Q3: What protocols ensure reproducibility in this compound synthesis?

A: Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps. For example:

- Optimized yield : Report yields after recrystallization or chromatography.

- Stereochemical control : Use chiral HPLC or X-ray crystallography for confirmation.

- Batch variability : Test multiple synthetic routes (e.g., solid-phase vs. solution-phase) .

Advanced Research Questions

Q. Q4: How can contradictory findings in this compound’s pharmacological profiles across studies be resolved?

A: Discrepancies often arise from:

- Species variability : Phyllanthus taxonomy impacts alkaloid content .

- Bioassay conditions : Differences in cell lines, serum concentrations, or incubation times.

Solutions : - Standardize plant material (e.g., voucher specimens deposited in herbariums).

- Cross-validate results using orthogonal assays (e.g., Western blotting alongside viability assays) .

Q. Q5: What strategies optimize this compound’s bioavailability for in vivo studies?

A: Address poor solubility/permeability via:

- Prodrug design : Introduce ester or glycoside groups.

- Nanoformulations : Liposomes or polymeric nanoparticles for targeted delivery.

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models .

Q. Q6: How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?

A: Combine:

Q. Q7: What experimental controls are critical when assessing this compound’s anti-inflammatory activity?

A: Include:

- Negative controls : Vehicle (e.g., DMSO) and untreated cells.

- Positive controls : Dexamethasone or indomethacin.

- Cytokine profiling : Quantify IL-6, TNF-α via ELISA.

- Toxicity checks : Measure lactate dehydrogenase (LDH) leakage .

Methodological Best Practices

Q. Q8: How should researchers validate this compound’s purity and stability in long-term studies?

A:

- Purity : Use HPLC-DAD (≥95% purity threshold).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Q. Q9: What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

A: Apply:

Q. Q10: How can researchers address the ecological impact of Phyllanthus harvesting for this compound production?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.